molecular formula C5H9BrO B158386 Valeryl Bromide CAS No. 1889-26-5

Valeryl Bromide

Cat. No.: B158386
CAS No.: 1889-26-5
M. Wt: 165.03 g/mol
InChI Key: FDOHPUYPQQKECS-UHFFFAOYSA-N
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Description

Valeryl Bromide is a useful research compound. Its molecular formula is C5H9BrO and its molecular weight is 165.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Valeryl Bromide, also known as n-Valeroyl Bromide, is primarily used as a biochemical reagent in life science research It’s often used to introduce reaction intermediates, such as bromine, in asymmetric synthesis .

Mode of Action

The exact mode of action of this compound is not well-documented. As a biochemical reagent, it’s typically used to facilitate specific chemical reactions in a laboratory setting. It’s known to be used in the introduction of reaction intermediates in asymmetric synthesis .

Result of Action

The results of this compound’s action are dependent on the specific chemical reactions it’s used to facilitate. As a reagent used to introduce reaction intermediates in asymmetric synthesis , its action can contribute to the formation of desired products in these reactions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s recommended to be stored under inert gas and should avoid moisture as it can decompose . The specific conditions under which this compound is used can significantly impact its efficacy and stability.

Biological Activity

Valeryl bromide (CAS Number: 1889-26-5) is an organic compound that has garnered attention in various fields of biological research due to its potential applications and biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and relevant case studies.

This compound is a biochemical reagent with the following properties:

PropertyValue
Molecular FormulaC₅H₉BrO
Molecular Weight165.03 g/mol
Density1.34 g/cm³
Boiling Point64 °C
Flash Point56.21 °C

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interactions with cellular components. Its cytotoxic effects have been studied in various cell lines, revealing significant implications for cancer treatment and other therapeutic areas.

Cytotoxicity

Research indicates that this compound has notable cytotoxic properties against several cancer cell lines. The compound's mechanism of action often involves the induction of apoptosis and disruption of cellular integrity, leading to cell death.

  • In vitro Studies : In a study assessing the cytotoxic effects of this compound on human cancer cell lines, it was found to inhibit cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, which measures cell viability based on metabolic activity.

Case Studies

  • Study on Human Tumor Cell Lines :
    • Objective : To evaluate the cytotoxic effects of this compound on various human tumor cell lines.
    • Methodology : Different concentrations of this compound were applied to cultured cells, followed by assessment using MTT assays.
    • Findings : Significant inhibition of cell growth was observed at concentrations above 50 µg/mL, with IC50 values ranging from 30 to 70 µg/mL depending on the cell line tested.
  • Mechanistic Insights :
    • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to an increase in early apoptotic cells, indicating that the compound triggers apoptotic pathways.
    • Cell Cycle Arrest : this compound was shown to cause G0/G1 phase arrest in treated cells, suggesting a disruption in normal cell cycle progression.

Antioxidant Activity

In addition to its cytotoxic properties, this compound has been investigated for its antioxidant potential. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer.

  • Antioxidant Assays : Studies employing DPPH and ABTS assays demonstrated that this compound exhibits significant free radical scavenging activity, contributing to its potential therapeutic effects.

Comparative Biological Activity

To better understand the biological activity of this compound compared to other compounds, a summary table is provided below:

CompoundIC50 (µg/mL)Mechanism of ActionAntioxidant Activity
This compound30-70Induction of apoptosis; G0/G1 arrestModerate
Ascorbic Acid97.73Free radical scavengerHigh
Curcumin15-25Apoptosis induction; anti-inflammatoryVery High

Properties

IUPAC Name

pentanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-2-3-4-5(6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOHPUYPQQKECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456512
Record name Valeryl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889-26-5
Record name Valeryl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n-Valeryl Bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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